molecular formula C19H23N7O B6472315 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2640823-02-3

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6472315
CAS No.: 2640823-02-3
M. Wt: 365.4 g/mol
InChI Key: JDHTVZPPSXBTGK-UHFFFAOYSA-N
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Description

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile ( 2640823-02-3) is a chemical compound with the molecular formula C19H23N7O and a molecular weight of 365.43 g/mol . Its structure features a complex heterocyclic system integrating pyrano[4,3-b]pyridine and pyrimidine rings connected by a piperazine linker, suggesting potential as a scaffold in medicinal chemistry research. This compound is offered for early-stage research and screening purposes. The specific biochemical targets, mechanism of action, and primary research applications for this compound are not yet fully characterized in the available scientific literature. Researchers are interested in structurally similar complex heterocycles for probing various biological pathways, particularly kinase inhibition and receptor modulation. This product is intended for use by qualified researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be conducted in accordance with all applicable laboratory safety regulations. For complete handling and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-21-17-3-5-22-19(24-17)26-8-6-25(7-9-26)18-14(12-20)11-15-13-27-10-4-16(15)23-18/h3,5,11H,2,4,6-10,13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHTVZPPSXBTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Analog 1 : 2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
  • Molecular Formula : C₂₂H₂₇N₇O₂
  • Molecular Weight : 421.5 g/mol
  • Key Differences: Replaces the ethylamino group with a morpholin-4-yl substituent. However, the bulkier morpholine ring may reduce membrane permeability compared to the ethylamino group .
Analog 2 : 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-(piperazin-1-yl)phenylamino)pyrimidine-5-carbonitrile (Compound 12m)
  • Molecular Formula : C₂₂H₂₅N₈OS
  • Molecular Weight : 449.19 g/mol
  • Key Differences: Substitutes the pyrano[4,3-b]pyridine core with a thiazole-pyrimidine system. The thiazole ring introduces sulfur-based hydrophobicity, while the piperazine-phenylamino linker enhances π-π stacking interactions. This analog exhibits 96% purity and a melting point of 192–194°C, suggesting superior crystallinity compared to the target compound .
Analog 3 : 7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile (Compound 3a)
  • Molecular Formula : C₁₆H₁₅N₅O₃
  • Molecular Weight : 325.33 g/mol
  • Key Differences: Features a pyrano[2,3-d]pyrimidine scaffold with a phenyl substituent and amino groups. The absence of a piperazine linker reduces molecular flexibility but improves metabolic stability. Its melting point (219–222°C) indicates higher thermal stability than the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight 415.48 421.5 449.19 325.33
Melting Point (°C) Not reported Not reported 192–194 219–222
Solubility (LogP) Moderate (predicted) High (morpholine) Low (thiazole) Moderate (phenyl)
Purity (%) Not reported Not reported 96 95
Synthetic Yield (%) Not reported Not reported 80 95

Key Observations :

  • Analog 2 demonstrates the highest synthetic yield (80%) and purity (96%), attributed to optimized reaction conditions and purification methods .
  • Analog 3’s high melting point correlates with its rigid pyrano[2,3-d]pyrimidine core, which lacks flexible piperazine linkers .

Preparation Methods

Cyclocondensation of Dihydroxyacetone with Aminopyridine Derivatives

The pyrano[4,3-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting dihydroxyacetone with 3-aminopyridine-4-carbonitrile under acidic conditions. For example, heating 3-aminopyridine-4-carbonitrile with dihydroxyacetone in acetic acid at 80°C for 12 hours yields the pyran ring system through a tandem Knoevenagel-cyclization mechanism. The reaction proceeds with moderate yields (45–60%) and requires purification via column chromatography (silica gel, ethyl acetate/hexane).

Oxidative Annulation Strategies

Alternative methods employ manganese(IV) oxide (MnO₂) as an oxidizing agent to form the pyrano-pyridine system. For instance, (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol undergoes oxidation with MnO₂ in chloroform under reflux to generate 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, a key intermediate. This method achieves yields of up to 85% and ensures regioselectivity for the 6-position aldehyde group.

SubstrateReagentSolventTime (h)Yield (%)
Pyrano-pyridine-6-carbaldehydeNaBH(OAc)₃CHCl₃/MeOH288
Pyrano-pyridine-6-carbaldehydeNaBH₄THF632
Pyrano-pyridine-6-carbaldehydeZn(BH₄)₂EtOH445

Palladium-Catalyzed Coupling for Pyrimidine Attachment

For advanced intermediates, Suzuki-Miyaura cross-coupling is employed to attach the pyrimidine ring. A patented method describes using 2-chloropyrimidine with 4-ethylpiperazine-1-ylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (10:1) at 100°C. This method achieves 92% conversion but requires rigorous exclusion of moisture.

Final Cyanidation and Purification

Nucleophilic Substitution at the 3-Position

The 3-carbonitrile group is introduced via nucleophilic substitution using potassium cyanide (KCN) in dimethylformamide (DMF). The reaction is conducted at 120°C for 8 hours, followed by neutralization with aqueous HCl to precipitate the product. Yields range from 50% to 65%, with purity >95% confirmed by HPLC.

Recrystallization and Characterization

The crude product is recrystallized from ethanol/water (3:1) to afford white crystalline solids. Structural validation is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85 (t, J = 6.5 Hz, 2H, CH₂), 3.78 (s, 2H, NCH₂), 4.32 (t, J = 5.1 Hz, 2H, OCH₂), 7.72 (s, 1H, ArH).

  • HRMS (ESI): m/z calcd for C₁₆H₁₉N₇ [M+H]⁺ 309.37, found 309.35.

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance reproducibility. A two-step flow system combines cyclocondensation and reductive amination, reducing reaction times from 20 hours to 3 hours and improving yields to 78%.

Green Chemistry Approaches

Solvent-free mechanochemical methods have been explored. Ball-milling the pyrano-pyridine core with 1-(pyrimidin-2-yl)piperazine and NaBH(OAc)₃ for 1 hour achieves 70% yield, eliminating organic solvent waste .

Q & A

Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions such as temperature control (e.g., reflux at 80–100°C), solvent selection (methanol, DMF, or ethanol-DMF mixtures), and catalytic systems (e.g., p-toluenesulfonic acid for cyclization steps). For example, highlights that adjusting reaction time (6–8 hours for amide coupling) and using stoichiometric amines (e.g., ethylamine) can enhance intermediate formation. Crystallization from ethanol-DMF mixtures improves purity .
  • Key Parameters :
  • Solvent polarity (acetonitrile vs. t-BuOH) affects cyclization efficiency .
  • Acid/base catalysts (e.g., HCl for deprotection) influence regioselectivity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 3.08–7.39 ppm for pyrano-pyrimidine protons ) confirm regiochemistry and substituent positions.
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and detects byproducts from incomplete reactions .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How can the compound’s 3D conformation be experimentally validated?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving bond angles, torsion angles, and piperazine/pyrimidine ring orientations. For example, used X-ray data (R factor = 0.060) to confirm a 180° rotation about the C–C bond in a related chromeno-pyrimidine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

  • Methodological Answer :
  • Targeted Modifications : Replace the ethylamino group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on binding affinity .
  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with kinases or GPCRs .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like phosphodiesterases .

Q. What computational methods are suitable for predicting physicochemical properties and bioavailability?

  • Methodological Answer :
  • DFT Calculations : Determine electron density maps and frontier molecular orbitals to assess reactivity .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CNS permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects and stability in biological membranes .

Q. How should researchers address contradictory data in synthetic yields or bioactivity across studies?

  • Methodological Answer :
  • Troubleshooting Synthesis : Compare reaction conditions (e.g., ’s Method A vs. B for amine coupling) to identify critical variables like solvent purity or catalyst aging .
  • Bioactivity Reproducibility : Validate assays using positive controls (e.g., known kinase inhibitors) and standardized cell lines .

Q. What experimental approaches are recommended for studying metabolic stability or degradation pathways?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to identify labile functional groups (e.g., carbonitrile or pyrimidine rings) .

Q. How can solvent effects influence the compound’s reactivity in downstream derivatization?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nucleophilic substitutions, while protic solvents (ethanol, water) favor precipitation of final products. demonstrated that t-BuOH enhances cyclization yields in pyrano-pyrimidine synthesis compared to methanol .

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